3-Hydroxy-3-methyl-2-butanone oxime
Overview
Description
. It is a white to light yellow crystalline powder with a melting point of 84-86°C and a boiling point of 219.6°C at 760 mmHg. This compound is soluble in ether and acetone and has a density of 1.02 g/cm³.
Mechanism of Action
Target of Action
It’s known that oximes like 3-hydroxy-3-methyl-2-butanone oxime can react with aldehydes and ketones .
Mode of Action
The mode of action of this compound involves a reaction with aldehydes and ketones to form oximes . In this reaction, the oxygen acts as a nucleophile in competition with nitrogen. The reaction with oxygen gives the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The formation of oximes can be part of various biochemical reactions, including those involving aldehydes and ketones .
Result of Action
The formation of oximes from the reaction of this compound with aldehydes and ketones could potentially have various effects depending on the specific biochemical context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a sealed, cool, and dry environment . Furthermore, the reaction of this compound with OH radicals was studied theoretically over a temperature range of 277 to 353 K , indicating that temperature can influence its reactivity.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-3-methyl-2-butanone oxime plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with hydroxylamine, forming oximes through a nucleophilic addition reaction. This interaction is essentially irreversible as the adduct dehydrates . Additionally, this compound can form complexes with metal ions, which can influence its biochemical activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to cause changes in the expression of certain genes involved in metabolic pathways . Moreover, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at very high doses, indicating a threshold beyond which the compound becomes harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, it can be metabolized by enzymes such as hydroxylases and oxidases, leading to the formation of various metabolites . These interactions can affect metabolic flux and the levels of different metabolites in the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence mitochondrial function and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-methyl-2-butanone oxime can be synthesized through the reaction of 3-hydroxy-3-methyl-2-butanone with hydroxylamine. The reaction typically involves dissolving 3-hydroxy-3-methyl-2-butanone in a suitable solvent such as ethanol or methanol, followed by the addition of hydroxylamine hydrochloride and a base like sodium acetate to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated under reflux for several hours to complete the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process may include continuous flow reactors and more efficient separation techniques to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-3-methyl-2-butanone oxime can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Substitution reactions may involve nucleophilic substitution with various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent and catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is 3-hydroxy-3-methyl-2-butanone.
Reduction: The reduction of this compound typically yields 3-hydroxy-3-methylbutan-2-one.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methyl-2-butanone oxime has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is employed in the production of various industrial chemicals and as a stabilizer in certain formulations.
Comparison with Similar Compounds
3-Hydroxy-3-methylbutan-2-one
3-Methyl-2-butanone
3-Hydroxy-3-ethylbutanone
2-Methyl-2-hydroxybutan-3-one
Properties
IUPAC Name |
(3E)-3-hydroxyimino-2-methylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(6-8)5(2,3)7/h7-8H,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLBCGVADVPKD-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7431-25-6 | |
Record name | NSC409554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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